![molecular formula C23H20ClN3O2S2 B2594441 N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1252824-19-3](/img/structure/B2594441.png)
N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H20ClN3O2S2 and its molecular weight is 470. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Analysis
Research on similar sulfanyl acetamide compounds has provided insights into their crystal structures and molecular conformations. For instance, studies on crystal structures of related compounds reveal that these molecules exhibit folded conformations, with significant inclination between pyrimidine and benzene rings. This structural arrangement is crucial for understanding the compound's interactions and stability within different environments (Subasri et al., 2017). Furthermore, vibrational spectroscopic analysis using Raman and Fourier transform infrared spectroscopy, complemented by density functional theory calculations, has been employed to understand the stereo-electronic interactions that contribute to the stability of these compounds (Jenepha Mary et al., 2022).
Synthesis and Characterization
The synthesis and characterization of compounds containing the sulfanyl acetamide moiety have been extensively studied, highlighting their potential as antimicrobial agents. One study demonstrated the synthesis of novel heterocyclic compounds having a sulfamido moiety, evaluating their antibacterial and antifungal activities. These studies are foundational in the development of new drugs and understanding their interactions at the molecular level (Nunna et al., 2014).
Biological Activity and Antimicrobial Screening
Compounds with the sulfanyl acetamide structure have been synthesized and tested for their antimicrobial properties. For example, a series of pyrimidinone and oxazinone derivatives fused with thiophene rings were synthesized and demonstrated good antibacterial and antifungal activities. These findings are crucial for developing new antimicrobial agents and understanding the structure-activity relationship of these compounds (Hossan et al., 2012).
Computational Studies and Molecular Docking
Computational approaches, including quantum chemical analysis and molecular docking, have been utilized to characterize similar compounds' molecular structures and predict their biological activities. These studies offer insights into the compounds' pharmacokinetic properties and potential as antiviral agents, particularly against targets like SARS-CoV-2 protein. Such computational analyses are invaluable for drug design and discovery processes (Mary et al., 2020).
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S2/c1-14-7-8-17(11-15(14)2)27-22(29)21-19(9-10-30-21)26-23(27)31-13-20(28)25-12-16-5-3-4-6-18(16)24/h3-11H,12-13H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMQJEGEBRHADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

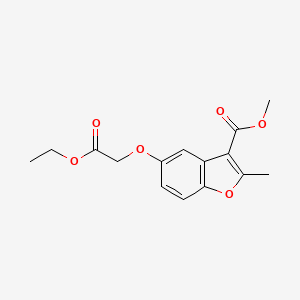
![[2-[Cyclohexyl(ethyl)amino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2594361.png)

![7-Oxa-3lambda6-thia-10-azaspiro[5.6]dodecane 3,3-dioxide;hydrochloride](/img/structure/B2594363.png)
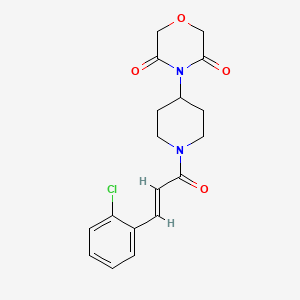
![3-Bromo-1-methyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazole](/img/structure/B2594366.png)
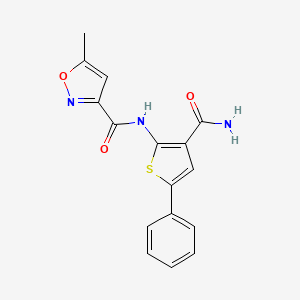
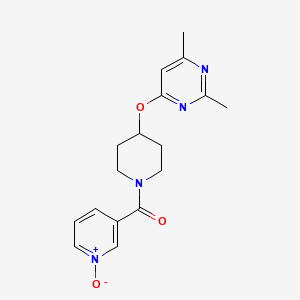

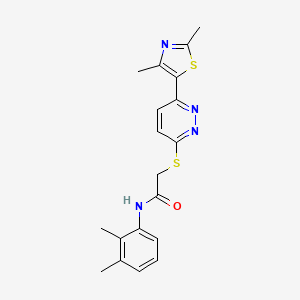
![1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2594373.png)
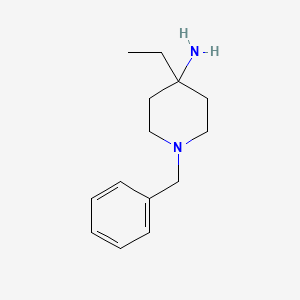
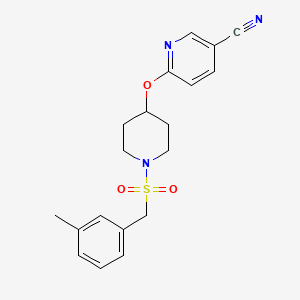
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2594381.png)